Calcium channel-modulator-1 belongs to a class of compounds known as calcium channel modulators. These substances can either enhance or inhibit the activity of calcium channels, which are integral membrane proteins that facilitate the transport of calcium ions across cell membranes. The classification of calcium channel modulators includes various subclasses based on their specific mechanisms of action and target calcium channel types, such as L-type, T-type, and N-type channels .
The synthesis of calcium channel-modulator-1 involves several chemical reactions designed to create the desired molecular structure while ensuring high purity and yield. A common approach includes the use of multi-step synthetic routes that incorporate key reaction types such as cyclocondensation and functional group modifications.
One notable method reported in the literature involves a Biginelli-type cyclocondensation reaction, which is used to construct the dihydropyridine core structure typical of many calcium channel modulators. This method allows for the introduction of various substituents that can influence the pharmacological properties of the final compound .
The synthetic pathway typically includes:
Calcium channel-modulator-1 features a complex molecular structure characterized by a dihydropyridine core, which is a common scaffold in calcium channel blockers. The specific arrangement of substituents on this core significantly affects its biological activity.
Key structural data include:
The three-dimensional conformation is crucial for its binding affinity to calcium channels, influencing both agonist and antagonist activities depending on specific structural features.
Calcium channel-modulator-1 undergoes various chemical reactions that are important for its functionality. The primary reaction type involves binding to calcium channels, which can be characterized by:
In laboratory studies, various assays have been conducted to evaluate its efficacy in blocking calcium influx in smooth muscle tissue, confirming its role as an antagonist .
The mechanism of action for calcium channel-modulator-1 primarily involves blocking L-type calcium channels. When these channels are inhibited, there is a reduction in intracellular calcium levels, leading to decreased muscle contraction and relaxation of vascular smooth muscle.
The process can be summarized as follows:
Data from pharmacological studies indicate that this compound exhibits a significant dose-dependent effect on vascular tissues.
Calcium channel-modulator-1 exhibits several notable physical and chemical properties:
These properties influence both its formulation for therapeutic use and its bioavailability.
Calcium channel-modulator-1 has several scientific applications primarily within pharmacology and medicinal chemistry:
The CALHM1 gene resides on human chromosome 10 (10q24.33) and mouse chromosome 19, encoding a 346-amino acid transmembrane glycoprotein [3] [5]. Genomic analysis reveals two exons separated by a single intron. Comparative studies indicate high conservation of CpG islands (CGIs) in the promoter region, though epigenetic regulation differs significantly between species. Human CALHM1 exhibits hypomethylated CGIs enabling expression in neural tissues, whereas murine Calhm1 CGI hypermethylation suppresses cerebral expression—a critical consideration for translational models [8].
The CALHM family includes paralogs CALHM2-6, which exhibit divergent oligomerization patterns (octameric for CALHM1 vs. 10–13-mers for others) and functional capacities. While CALHM1 and CALHM3 form functional ion channels, CALHM2, CALHM4, and CALHM6 show minimal channel activity [4] [6]. Phylogenetic reconstruction places CALHM proteins within an evolutionarily conserved clade of large-pore channels, sharing structural motifs with connexins and pannexins, particularly in transmembrane domain organization and pore architecture [6].
Table 1: Genomic and Structural Features of CALHM1
Feature | Description |
---|---|
Genomic Location (Human) | Chromosome 10q24.33 |
Exon Count | 2 |
Protein Length | 346 amino acids |
Oligomeric State | Octamer |
Key Structural Domains | N-terminal helix (pore), transmembrane domains (TMD1-4), C-terminal helix |
Epigenetic Regulation | Species-specific CpG island methylation patterns |
CALHM1 homologs demonstrate remarkable cross-species functional conservation. The channel shares 93% protein sequence identity between humans and cattle (Bos taurus), with polymorphisms identified in bovine CALHM1 (e.g., c.869A>G/p.His290Arg) exhibiting breed-specific distributions [9]. Invertebrate orthologs include Caenorhabditis elegans CLHM-1, which regulates extracellular calcium sensing and neuronal excitability analogous to mammalian CALHM1 [1].
Functional analyses reveal conserved voltage-dependent gating modulated by extracellular Ca²⁺ ([Ca²⁺]ₑ). At physiological [Ca²⁺]ₑ (~1.5 mM), CALHM1 remains closed at resting potentials but opens during depolarization or when [Ca²⁺]ₑ drops below 1 mM—a mechanism preserved from fish to mammals [1] [4]. This conservation underscores CALHM1’s fundamental role in calcium homeostasis.
Table 2: Evolutionary Conservation of CALHM1 Across Species
Species | Homology (%) | Key Functional Features |
---|---|---|
Human (Homo sapiens) | 100 | Voltage/Ca²⁺-gated channel; Alzheimer’s risk association |
Cattle (Bos taurus) | 93 | Polymorphisms in ORF (c.219C>T, c.869A>G) |
Chicken (Gallus gallus) | 72 | Identical octameric assembly; conserved lipid-binding pocket |
Killifish (Nothobranchius furzeri) | >80 | C-terminal truncation enhances stability |
C. elegans (CLHM-1) | ~65 | Regulates neuronal excitability via extracellular Ca²⁺ sensing |
CALHM1 exhibits tissue-enhanced expression in the brain and peripheral sensory systems. Transcriptomic analysis classifies it within the "Brain - Synaptic Signal Transduction" cluster (Tau specificity score = 0.92), with enrichment in excitatory neurons and hippocampal formation [3] [7]. Immunohistochemical studies confirm cytoplasmic localization in cortical neurons and adrenal gland cells [7].
In gustatory pathways, CALHM1 is indispensable for taste perception. It forms heteromeric channels with CALHM3 in type II taste bud cells, mediating voltage-gated ATP release essential for bitter, sweet, and umami signal transduction [5] [10]. Notably, snakes—despite reduced bitter taste receptor (Tas2r) repertoires—retain functional Calhm1 expression, indicating its conserved role in chemosensation even in organisms with simplified taste systems [10].
Table 3: Tissue-Specific Roles of CALHM1
Tissue/System | Expression Level | Function |
---|---|---|
Neuronal Tissue | ||
Hippocampus | High | Regulates Ca²⁺-dependent excitability; modulates synaptic plasticity |
Cerebral Cortex | Moderate | Influences ERK/MAPK signaling; implicated in Aβ clearance |
Peripheral Systems | ||
Type II Taste Bud Cells | High | Forms ATP-release channels for purinergic neurotransmission |
Adrenal Gland | Moderate | Modulates calcium signaling in endocrine cells |
Retina | Low | Undefined role in visual processing |
Molecular Structure-Function Relationships
The cryo-EM structure of human CALHM1 (resolution: 3.76 Å) reveals an octameric assembly stabilized by inter-subunit interactions between transmembrane domains TMD2-TMD4 and C-terminal helices (CTHs) [4]. Key functional elements include:
Disease-associated mutations map to functional sites:
Physiological and Pathological Implications
Neuromodulation: In hippocampal neurons, CALHM1 activation during depolarization or low [Ca²⁺]ₑ triggers Ca²⁺ influx, activating ERK/MSK signaling pathways essential for memory formation [5] [8]. Genetic ablation (Calhm1⁻/⁻) in mice impairs long-term potentiation (LTP) and memory flexibility [8].
Ischemic Neuroprotection: Calhm1 knockout mice exhibit reduced infarct volumes following middle cerebral artery occlusion. Pharmacological blockade with CGP37157 (1–30 μM) mimics this effect, attenuating OGD/Reox-induced neuronal death by:
Taste Transduction: CALHM1/3 channels release ATP during taste stimulation, activating afferent neurons via P2X2/P2X3 receptors. This mechanism is conserved across vertebrates, including snakes with diminished Tas2r genes [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7